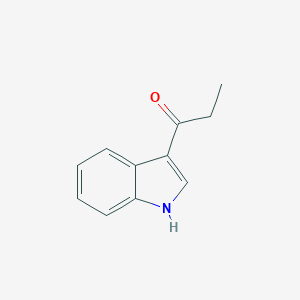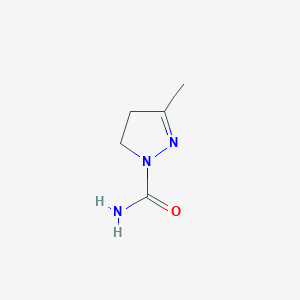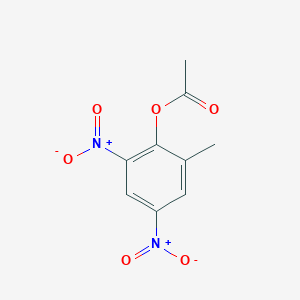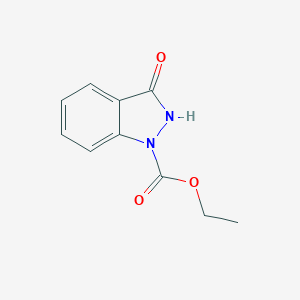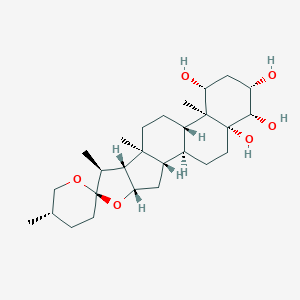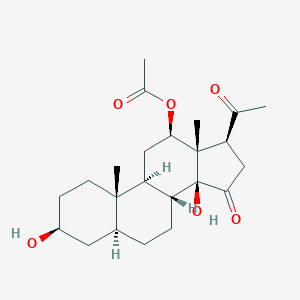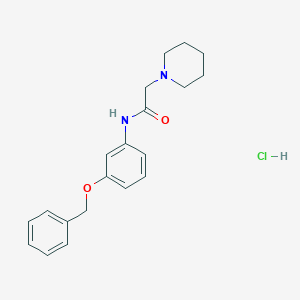
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride, also known as JNJ-17203212, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. One of the main applications of this compound is in the field of pain management. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has also been studied for its potential use in the treatment of anxiety and depression.
Mecanismo De Acción
The exact mechanism of action of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and is also implicated in anxiety and depression. By blocking the TRPV1 channel, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride may reduce pain and improve mood.
Efectos Bioquímicos Y Fisiológicos
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity and improve mood. Additionally, this compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride in lab experiments is its selectivity for the TRPV1 channel. This allows for more targeted studies of the role of this channel in pain and mood disorders. However, one of the limitations of using this compound is its hydrophobic nature, which may affect its solubility and bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride. One direction is to further investigate its potential therapeutic applications in pain management, anxiety, and depression. Additionally, there is a need for more studies on the mechanism of action of this compound and its effects on other physiological systems. Finally, future research may also explore the development of more hydrophilic analogs of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride to improve its solubility and bioavailability in vivo.
Conclusion
In conclusion, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is a promising compound that has shown potential therapeutic applications in pain management, anxiety, and depression. Its selectivity for the TRPV1 channel makes it a valuable tool for studying the role of this channel in various physiological systems. However, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.
Métodos De Síntesis
The synthesis of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride involves the reaction between m-bromoanisole and alpha-piperidineacetamide. This reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The final product is obtained as a hydrochloride salt after purification using column chromatography.
Propiedades
Número CAS |
19515-41-4 |
|---|---|
Nombre del producto |
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Fórmula molecular |
C20H25ClN2O2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
N-(3-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H |
Clave InChI |
POXQYXMNGWTBEM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Otros números CAS |
19647-12-2 |
Sinónimos |
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




